molecular formula C17H22ClN3O3S B2904659 2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide CAS No. 1797226-95-9

2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide

Cat. No. B2904659
CAS RN: 1797226-95-9
M. Wt: 383.89
InChI Key: KKMRDSGLJIZFSM-UHFFFAOYSA-N
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Description

The compound “2-chloro-N-{[1-(2-hydroxyethyl)cyclohexyl]methyl}quinoxaline-6-sulfonamide” is a complex organic molecule that contains a quinoxaline ring, a sulfonamide group, a chloro group, and a cyclohexyl group . Quinoxaline is a nitrogen-containing heterocyclic compound that is widely used in pharmaceuticals . Sulfonamides are a group of compounds known for their antibiotic properties .


Molecular Structure Analysis

Quinoxaline is a bicyclic compound, consisting of a benzene ring fused to a pyrazine ring . The sulfonamide group (-SO2NH2) is a functional group consisting of a sulfur atom, two oxygen atoms, and an amine group . The cyclohexyl group is a cycloalkane with a six-membered ring .


Chemical Reactions Analysis

The reactivity of this compound would depend on the functional groups present. For example, the sulfonamide group might undergo hydrolysis, and the quinoxaline ring might participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water . The cyclohexyl group might increase its lipophilicity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be a drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific studies or literature, it’s difficult to predict the mechanism of action .

Future Directions

The future directions for this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

2-chloro-N-[[1-(2-hydroxyethyl)cyclohexyl]methyl]quinoxaline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN3O3S/c18-16-11-19-15-10-13(4-5-14(15)21-16)25(23,24)20-12-17(8-9-22)6-2-1-3-7-17/h4-5,10-11,20,22H,1-3,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMRDSGLJIZFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CCO)CNS(=O)(=O)C2=CC3=NC=C(N=C3C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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